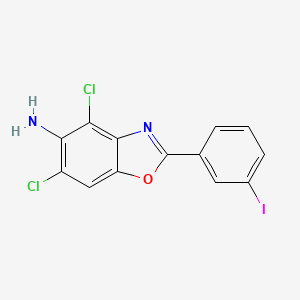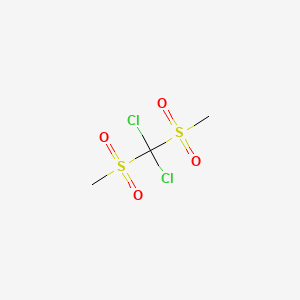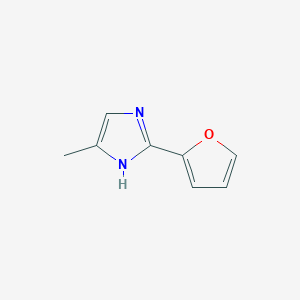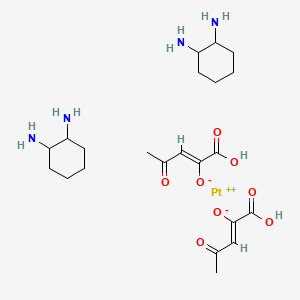
cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) is a complex compound that combines cyclohexane-1,2-diamine, a platinum(2+) ion, and a (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) typically involves the following steps:
Preparation of Cyclohexane-1,2-diamine: Cyclohexane-1,2-diamine can be synthesized through the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane.
Formation of the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate Ligand: This ligand can be prepared through the reaction of appropriate precursors under controlled conditions.
Complexation with Platinum(2+): The final step involves the reaction of cyclohexane-1,2-diamine and the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand with a platinum(2+) salt, such as platinum(II) chloride, under suitable conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) ion to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum, while reduction can produce platinum metal or lower oxidation state complexes.
Applications De Recherche Scientifique
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Platinum-based compounds are well-known for their use in chemotherapy.
Mécanisme D'action
The mechanism of action of cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) involves its interaction with molecular targets through coordination chemistry. The platinum(2+) ion can form coordination bonds with various ligands, leading to changes in the electronic structure and reactivity of the compound. This can result in catalytic activity, biological interactions, or therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine: This compound has similar structural features but different ligands, leading to distinct properties and applications.
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases: These complexes share the cyclohexane-1,2-diamine backbone but differ in the metal ion and ligands used.
Uniqueness
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) is unique due to the combination of its ligands and the platinum(2+) ion
Propriétés
Formule moléculaire |
C22H38N4O8Pt |
|---|---|
Poids moléculaire |
681.6 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) |
InChI |
InChI=1S/2C6H14N2.2C5H6O4.Pt/c2*7-5-3-1-2-4-6(5)8;2*1-3(6)2-4(7)5(8)9;/h2*5-6H,1-4,7-8H2;2*2,7H,1H3,(H,8,9);/q;;;;+2/p-2/b;;2*4-2-; |
Clé InChI |
QMFRADVTACEOAH-LDKUQIJSSA-L |
SMILES isomérique |
CC(=O)/C=C(\[O-])/C(=O)O.CC(=O)/C=C(\[O-])/C(=O)O.C1CC(C(CC1)N)N.C1CC(C(CC1)N)N.[Pt+2] |
SMILES canonique |
CC(=O)C=C(C(=O)O)[O-].CC(=O)C=C(C(=O)O)[O-].C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


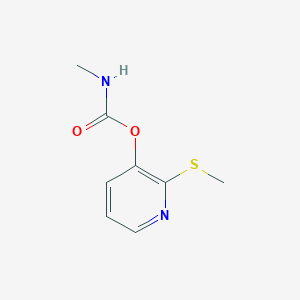
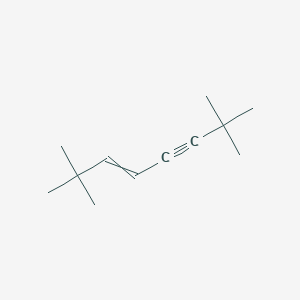
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)

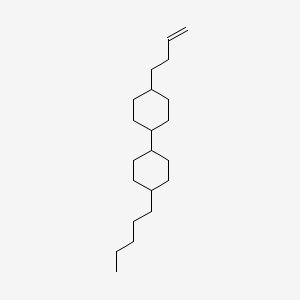
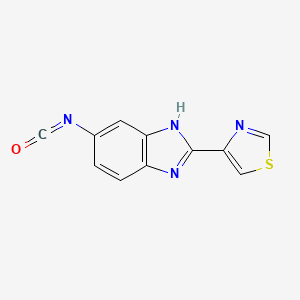
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

